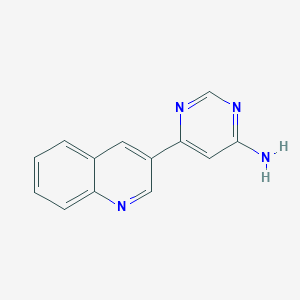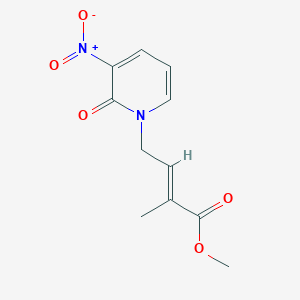![molecular formula C15H23N3O2 B7581476 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives and has shown promising results in various studies.
作用機序
The exact mechanism of action of 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. The compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
Studies have shown that 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid can improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One of the advantages of using 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid in lab experiments is its specificity for certain neurotransmitter receptors, which allows for more targeted studies. However, one of the limitations is the lack of human clinical data, which makes it difficult to extrapolate the findings to humans.
将来の方向性
There are several future directions for the research on 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid. One potential direction is to investigate its potential as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to explore its potential as a treatment for pain and inflammation in humans. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its safety profile in humans.
Conclusion
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid is a novel compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of neurological disorders, as well as anti-inflammatory and analgesic properties. While there are limitations to using the compound in lab experiments, there are several future directions for research that could lead to new insights and potential treatments.
合成法
The synthesis of 3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid involves the reaction of 6-ethyl-2-methyl-4-pyrimidinamine with 4-piperidone hydrochloride in the presence of sodium borohydride and acetic acid. The resulting product is then treated with propanoic acid to obtain the final compound. The purity and yield of the compound can be improved by using different purification techniques such as recrystallization and column chromatography.
科学的研究の応用
3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been investigated for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
3-[1-(6-ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-13-10-14(17-11(2)16-13)18-8-6-12(7-9-18)4-5-15(19)20/h10,12H,3-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZWEOGKGJEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCC(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)


![2-[Cyclohexyl-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]amino]ethanol](/img/structure/B7581402.png)

![2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7581440.png)
![3-[[4-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581447.png)

![3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7581463.png)
![1-Methyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]pyrrolidine-2,5-dione](/img/structure/B7581466.png)



